![molecular formula C15H22N2O2 B7541417 (2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is a chemical compound that is commonly known as HEPDM. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. HEPDM belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of HEPDM is not fully understood. However, it has been proposed that HEPDM acts as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. HEPDM has been found to enhance the binding of GABA to its receptors, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
HEPDM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. HEPDM has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, HEPDM has been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
HEPDM has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. HEPDM is also stable and can be stored for extended periods of time. However, there are also limitations to the use of HEPDM in lab experiments. HEPDM has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, HEPDM has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of HEPDM. One area of research is the development of more efficient synthesis methods for HEPDM. Another area of research is the study of the pharmacokinetics and pharmacodynamics of HEPDM in humans. Additionally, HEPDM has been found to have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential. Finally, the development of novel derivatives of HEPDM with improved biological activity and reduced toxicity is an area of active research.
Méthodes De Synthèse
HEPDM can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzaldehyde with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting intermediate is then further reacted with an appropriate reagent to yield the final product. The purity of HEPDM can be enhanced by recrystallization and column chromatography.
Applications De Recherche Scientifique
HEPDM has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. HEPDM has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNISNFJMHOEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

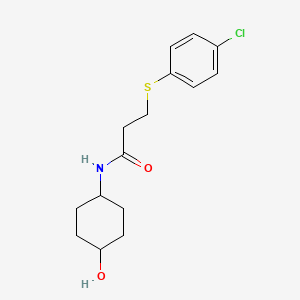
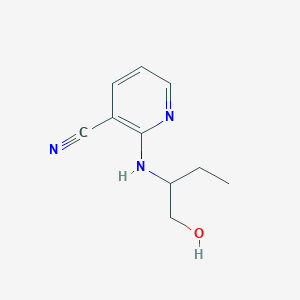
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)
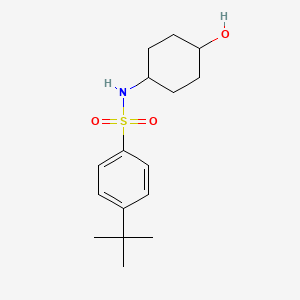
![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
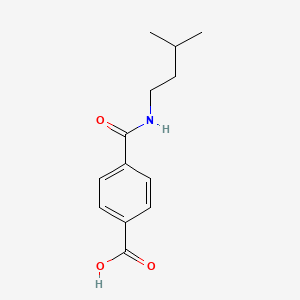
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)



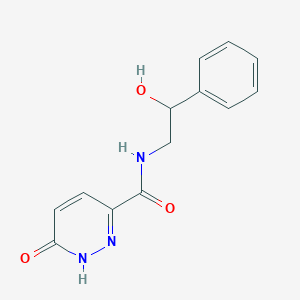
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)